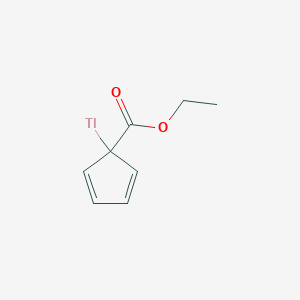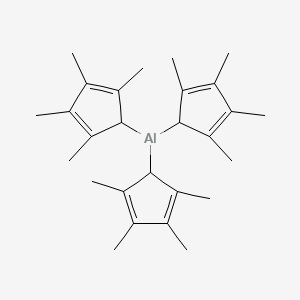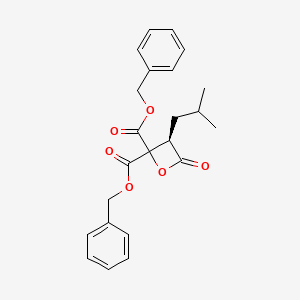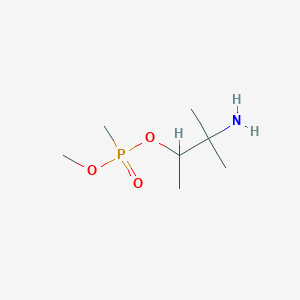
3-Amino-3-methylbutan-2-yl methyl methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-3-methylbutan-2-yl methyl methylphosphonate is an organic compound with the molecular formula C7H18NO3P. It is characterized by the presence of an amino group, a methyl group, and a methylphosphonate group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-methylbutan-2-yl methyl methylphosphonate can be achieved through several methods. One common approach involves the reaction of 3-amino-3-methylbutan-2-ol with methylphosphonic dichloride under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-methylbutan-2-yl methyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methylphosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-Amino-3-methylbutan-2-yl methyl methylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism by which 3-Amino-3-methylbutan-2-yl methyl methylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions, while the methylphosphonate group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-methylbutan-2-ol: A related compound with similar structural features but lacking the methylphosphonate group.
Methylphosphonic acid: Contains the phosphonate group but lacks the amino and methyl groups.
3-Methyl-2-butanol: Similar in structure but without the amino and phosphonate groups.
Uniqueness
3-Amino-3-methylbutan-2-yl methyl methylphosphonate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both an amino group and a methylphosphonate group allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
137394-28-6 |
|---|---|
Molecular Formula |
C7H18NO3P |
Molecular Weight |
195.20 g/mol |
IUPAC Name |
3-[methoxy(methyl)phosphoryl]oxy-2-methylbutan-2-amine |
InChI |
InChI=1S/C7H18NO3P/c1-6(7(2,3)8)11-12(5,9)10-4/h6H,8H2,1-5H3 |
InChI Key |
YQGXLSAVKBQRIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)N)OP(=O)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


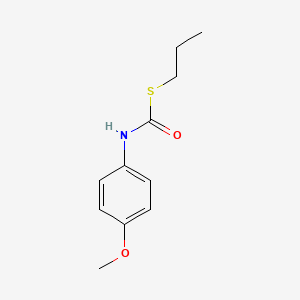
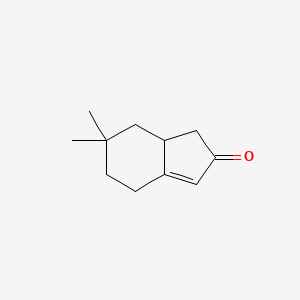
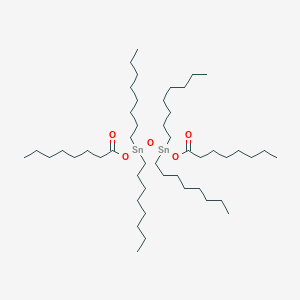
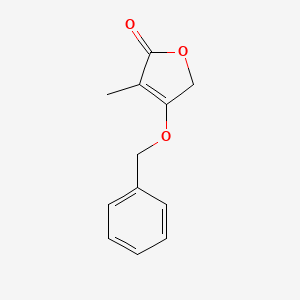
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)

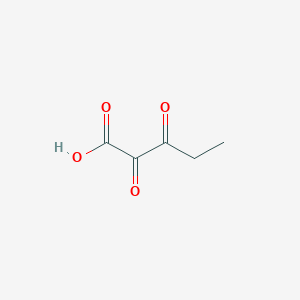
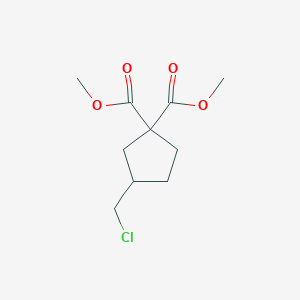
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)

